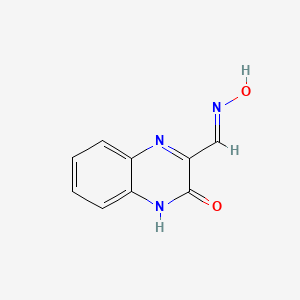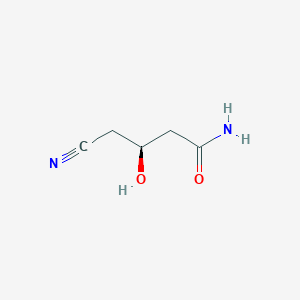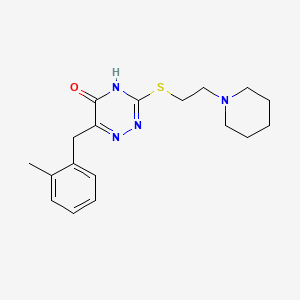![molecular formula C12H24N2O8 B13823438 (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)
(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol is a complex organic molecule characterized by multiple hydroxyl groups and a hydrazinylidene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of the hydrazinylidene linkage, and stereoselective reactions to ensure the correct configuration of the molecule. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents would also be optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like thionyl chloride or alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the hydrazinylidene linkage may produce hydrazine derivatives.
科学的研究の応用
(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol:
Chemistry: As a building block for synthesizing more complex molecules and studying stereoselective reactions.
Biology: Investigating its potential as a biochemical probe or enzyme inhibitor.
Medicine: Exploring its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilizing its unique chemical properties for developing new materials or chemical processes.
作用機序
The mechanism by which (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The hydrazinylidene linkage may play a crucial role in binding to these targets, while the hydroxyl groups could facilitate interactions through hydrogen bonding or other non-covalent interactions. Detailed studies are needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar compounds to (2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol include other hydrazinylidene derivatives and polyhydroxy compounds. These compounds share some structural features but may differ in their specific configurations or functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydrazinylidene and multiple hydroxyl groups, which may confer distinct properties and applications.
特性
分子式 |
C12H24N2O8 |
|---|---|
分子量 |
324.33 g/mol |
IUPAC名 |
(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H24N2O8/c1-5(9(19)11(21)7(17)3-15)13-14-6(2)10(20)12(22)8(18)4-16/h7-12,15-22H,3-4H2,1-2H3/b13-5+,14-6+/t7-,8-,9-,10-,11-,12-/m1/s1 |
InChIキー |
NUQLILQLIKDLII-VSJSNWCTSA-N |
異性体SMILES |
C/C(=N\N=C(\[C@@H](O)[C@H](O)[C@H](O)CO)/C)/[C@@H](O)[C@H](O)[C@H](O)CO |
正規SMILES |
CC(=NN=C(C)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe](/img/structure/B13823358.png)
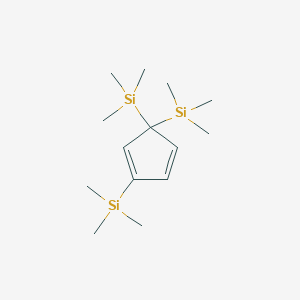

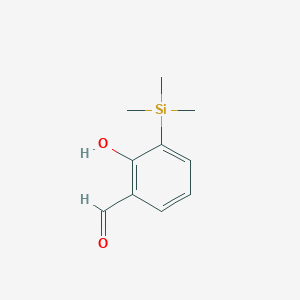
![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)

![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)


